Cas no 902278-80-2 (N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
902278-80-2 structure
Product Name:N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:902278-80-2
MF:C26H23ClN2O4S
MW:494.989824533463
CID:6315775
PubChem ID:20869310
Update Time:2025-10-28

N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
    • 902278-80-2
    • VU0626378-1
    • N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • AKOS001821153
    • F3407-2094
    • N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
    • Inchi: 1S/C26H23ClN2O4S/c1-3-18-9-12-23-22(13-18)26(31)24(34(32,33)21-10-7-17(2)8-11-21)15-29(23)16-25(30)28-20-6-4-5-19(27)14-20/h4-15H,3,16H2,1-2H3,(H,28,30)
    • InChI Key: QRQYBOKVGUUCSD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(CN1C=C(C(C2C=C(CC)C=CC1=2)=O)S(C1C=CC(C)=CC=1)(=O)=O)=O

Computed Properties

  • Exact Mass: 494.1067061g/mol
  • Monoisotopic Mass: 494.1067061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 891
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 91.9Ų

N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

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Additional information on N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

Comprehensive Analysis of N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902278-80-2)

The compound N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902278-80-2) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a chlorophenyl moiety and a methylbenzenesulfonyl group, makes it a subject of interest for scientists exploring novel small-molecule inhibitors and therapeutic agents. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What are the uses of quinoline derivatives?" and "How does sulfonyl group enhance drug stability?".

From a structural perspective, N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide exhibits a unique combination of functional groups. The 4-oxo-1,4-dihydroquinolin core is known for its role in modulating enzyme activity, particularly in kinase inhibition studies. Researchers frequently investigate similar compounds for their potential in targeting cancer pathways or inflammatory responses, aligning with trending topics like "next-generation kinase inhibitors" and "targeted drug delivery systems". The presence of the ethyl and methylbenzenesulfonyl groups further enhances its pharmacokinetic properties, a key consideration in modern drug design.

In the context of drug discovery, CAS No. 902278-80-2 has garnered attention due to its potential as a scaffold molecule for developing selective inhibitors. Recent studies highlight the importance of sulfonamide-containing compounds in addressing drug resistance, a pressing issue in fields like oncology and infectious diseases. Users often search for "how to improve drug bioavailability" or "role of chlorophenyl in medicinal chemistry," topics directly relevant to this compound's design. Its electron-withdrawing and lipophilic characteristics contribute to improved cell membrane permeability, a critical factor in oral drug development.

The synthesis of N-(3-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide involves multi-step organic reactions, including sulfonylation and amide coupling. These processes are frequently discussed in forums focusing on "green chemistry alternatives" or "high-yield synthetic routes," reflecting the industry's shift toward sustainable methodologies. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity, addressing common questions like "how to validate compound purity" in academic and industrial settings.

Beyond pharmaceuticals, this compound's structural versatility opens doors for applications in material science, particularly in designing organic semiconductors or photoactive materials. The integration of quinoline and sulfonyl groups offers tunable electronic properties, a hot topic in searches related to "advanced functional materials." Researchers exploring optoelectronic devices or sensors may find its conjugated system particularly valuable.

In summary, CAS No. 902278-80-2 represents a compelling case study in molecular innovation, bridging gaps between medicinal chemistry, drug development, and material engineering. Its relevance to trending searches—such as "quinoline-based therapeutics" or "sulfonamide applications"—underscores its interdisciplinary importance. As research progresses, this compound may unlock new avenues in precision medicine and smart materials, solidifying its place in scientific discourse.

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